

# An In-Depth Technical Guide to the Fungal Metabolite Geodin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Geodin*

Cat. No.: *B2987549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Geodin** is a potent, chlorine-containing fungal metabolite primarily produced by *Aspergillus terreus*. Structurally, it is a spiro-benzofuran-cyclohexadiene derivative with a wide range of documented biological activities, including antibacterial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Geodin**. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough summary of its spectroscopic data. Furthermore, a visualization of its proposed biosynthetic pathway is provided to aid in understanding its natural production.

## Chemical Structure and Identification

**Geodin** is a complex organic molecule with the chemical formula  $C_{17}H_{12}Cl_2O_7$ . Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[1] The molecule features a spirocyclic core, which is a key structural characteristic.

Identifier	Value
Chemical Formula	C <sub>17</sub> H <sub>12</sub> Cl <sub>2</sub> O <sub>7</sub>
IUPAC Name	methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate[1]
CAS Number	427-63-4
Molecular Weight	399.18 g/mol
Other Names	Estin, Erdin methyl ester

## Physicochemical Properties

A summary of the key physicochemical properties of **Geodin** is provided in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.

Property	Value	Reference
Melting Point	235 °C	
Appearance	Yellow solid	
Solubility	Soluble in methanol, DMSO, chloroform, and ethyl acetate.	
Optical Rotation	[α] <sub>D</sub> +140° (c = 0.8)	

## Spectroscopic Data

The structural elucidation of **Geodin** has been confirmed through various spectroscopic techniques. A summary of the available data is presented below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data with peak assignments are crucial for the unambiguous identification of **Geodin**. While literature confirms the use of NMR for characterization, specific peak lists with assignments are not consistently reported. Further investigation into specialized

spectroscopic databases or original isolation papers is recommended for complete assignment data.

## Infrared (IR) Spectroscopy

The IR spectrum of **Geodin** would be expected to show characteristic absorption bands for its functional groups. The following is a predicted summary based on its structure. For precise experimental values, consultation of dedicated spectroscopic literature is advised.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Functional Group
~3400 (broad)	O-H (hydroxyl)
~3000-2850	C-H (aliphatic)
~1735	C=O (ester)
~1680	C=O (ketone, cyclohexadienone)
~1600, ~1470	C=C (aromatic and cyclohexadienone)
~1200	C-O (ester and ether)
~800-600	C-Cl (chloro)

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Geodin** and provides insights into its fragmentation pattern, which is valuable for structural confirmation.

m/z	Relative Intensity (%)	Proposed Fragment
398/400/402	Varies	[M] <sup>+</sup> (isotopic pattern due to two chlorine atoms)

Further fragmentation data would be dependent on the ionization technique (e.g., ESI, EI) and collision energy. Detailed fragmentation analysis from high-resolution mass spectrometry is recommended for complete structural verification.

## Biological Activity

**Geodin** has demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC<sub>50</sub>).

Table 4.1: Antibacterial and Antifungal Activity of **Geodin**

Organism	MIC (µg/mL)
Staphylococcus aureus	Data not consistently reported, but noted to have moderate activity against Gram-positive bacteria
Candida albicans	Specific MIC values not readily available in summarized form
Other Gram-positive bacteria	Moderate activity reported

Table 4.2: Insecticidal Activity of **Geodin**

Organism	IC <sub>50</sub> (μM)
Helicoverpa armigera	Specific IC <sub>50</sub> values for the parent compound are not consistently provided in the reviewed literature, though derivatives have shown potent activity.

## Experimental Protocols

### Isolation of Geodin from *Aspergillus terreus*\*\*

The following is a generalized protocol based on common practices for the isolation of fungal metabolites. For precise, validated protocols, it is essential to consult the primary literature.

#### 1. Fungal Cultivation:

- Inoculate *Aspergillus terreus* on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth or Yeast Extract Sucrose Agar).
- Incubate at 25-30°C for 14-21 days.

#### 2. Extraction:

- Harvest the fungal biomass and the culture medium.
- Homogenize the biomass and extract exhaustively with a polar organic solvent such as ethyl acetate or methanol.
- Partition the aqueous phase of the culture medium with the same solvent.
- Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

#### 3. Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
- Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.
- Perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure **Geodin**.

## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity and can be adapted for testing **Geodin**.

### 1. Preparation of **Geodin** Stock Solution:

- Dissolve a known weight of pure **Geodin** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

### 2. Preparation of Microtiter Plates:

- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the **Geodin** stock solution across the wells to create a range of concentrations.

### 3. Inoculum Preparation:

- Grow the test microorganism overnight in the appropriate broth.
- Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

### 4. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the standardized microbial suspension.
- Include positive (microorganism in broth without **Geodin**) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for *S. aureus*) for 18-24 hours.

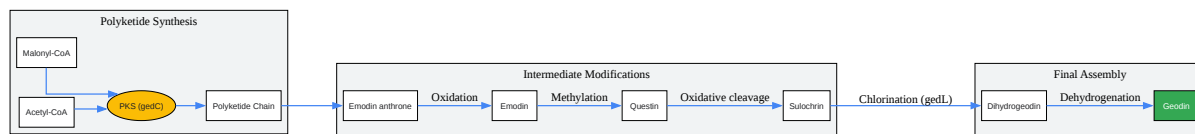
### 5. Determination of MIC:

- Visually inspect the plates for turbidity. The MIC is the lowest concentration of **Geodin** that completely inhibits visible growth of the microorganism.

## Biosynthesis Pathway

The biosynthesis of **Geodin** in *Aspergillus terreus* is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is initiated from acetyl-CoA and

malonyl-CoA and proceeds through several intermediates.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Geodin**.

## Conclusion

**Geodin** remains a molecule of significant interest to the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a foundational understanding of its properties and the methodologies used for its study. Further research into its mechanism of action and potential therapeutic applications is warranted. Researchers and drug development professionals are encouraged to consult the primary scientific literature for the most detailed and up-to-date information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Fungal Metabolite Geodin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2987549#what-is-the-chemical-structure-of-geodin>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)